Cas no 68713-14-4 ((2-Aminopropyl)(ethyl)amine)

(2-Aminopropyl)(ethyl)amine Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediamine, N1-ethyl-
- (2-aminopropyl)(ethyl)amine
- N1-ethylpropane-1,2-diamine
- 1-N-ethylpropane-1,2-diamine
- EN300-2962538
- 68713-14-4
- CS-0244889
- SCHEMBL1273940
- AKOS010395986
- 972-400-1
- (2-Aminopropyl)(ethyl)amine
-
- MDL: MFCD12796864
- Inchi: InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3
- InChI Key: RFWLRDUNLTZRIQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 102.115698455Da
- Monoisotopic Mass: 102.115698455Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 37.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.1Ų
- XLogP3: -0.3
(2-Aminopropyl)(ethyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2962538-1g |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95% | 1g |
$699.0 | 2023-09-06 | |
Enamine | EN300-2962538-5g |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95% | 5g |
$2028.0 | 2023-09-06 | |
Enamine | EN300-2962538-10.0g |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
TRC | A192696-1g |
(2-Aminopropyl)(ethyl)amine |
68713-14-4 | 1g |
$ 570.00 | 2022-06-08 | ||
1PlusChem | 1P01FLP0-250mg |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95% | 250mg |
$491.00 | 2024-04-22 | |
1PlusChem | 1P01FLP0-1g |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95% | 1g |
$926.00 | 2024-04-22 | |
Aaron | AR01FLXC-1g |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95% | 1g |
$987.00 | 2025-02-10 | |
1PlusChem | 1P01FLP0-10g |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95% | 10g |
$3779.00 | 2024-04-22 | |
Enamine | EN300-2962538-10g |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95% | 10g |
$3007.0 | 2023-09-06 | |
Aaron | AR01FLXC-100mg |
(2-aminopropyl)(ethyl)amine |
68713-14-4 | 95% | 100mg |
$357.00 | 2025-02-10 |
(2-Aminopropyl)(ethyl)amine Related Literature
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on (2-Aminopropyl)(ethyl)amine
1,2-Propanediamine, N1-ethyl- (CAS No. 68713-14-4)
1,2-Propanediamine, N1-ethyl- is a chemical compound with the CAS registry number 68713-14-4. This compound belongs to the class of diamines, which are organic compounds containing two amine groups (-NH2) within the same molecule. The structure of N1-ethyl-1,2-propanediamine consists of a propane backbone with two amine groups attached to adjacent carbon atoms (C1 and C2), and one of the amine groups is substituted with an ethyl group (-CH2CH3). This substitution introduces a degree of branching and alters the chemical properties compared to its unsubstituted counterpart.
The compound is widely recognized for its role in various chemical reactions, particularly in the synthesis of polyamides and other nitrogen-containing polymers. Recent studies have highlighted its potential in the development of advanced materials for applications in biomedical engineering, electronic devices, and sustainable energy storage systems. For instance, researchers have explored the use of N1-ethyl-1,2-propanediamine as a precursor for synthesizing high-performance polyurethanes with enhanced mechanical properties and thermal stability.
One of the most significant advancements involving N1-ethyl-1,2-propanediamine is its application in the synthesis of metal-organic frameworks (MOFs). These MOFs are highly porous materials with potential uses in gas storage, catalysis, and drug delivery systems. By incorporating N1-ethyl-1,2-propanediamine into MOF structures, scientists have achieved improved stability under harsh conditions and enhanced selectivity for specific gas molecules.
Another area where N1-ethyl-1,2-propanediamine has shown promise is in the field of bioconjugation chemistry. Its ability to form stable amide bonds with carboxylic acids makes it a valuable reagent for modifying biomolecules such as proteins and peptides. Recent research has demonstrated its utility in creating bioconjugates for targeted drug delivery systems, where precise control over molecular interactions is critical.
In terms of synthesis, N1-ethyl-1,2-propanediamine can be prepared through various methods, including nucleophilic substitution reactions and reductions of imines or azo compounds. The choice of synthesis method depends on the desired purity and scale of production. Recent studies have focused on developing environmentally friendly synthesis routes that minimize waste and reduce energy consumption.
The physical properties of N1-ethyl-1,2-propanediamine include a melting point of approximately -5°C and a boiling point around 95°C at standard pressure. It is soluble in water and common organic solvents such as ethanol and methanol. These properties make it suitable for use in both aqueous and organic reaction media.
From an environmental perspective, understanding the fate and behavior of N1-ethyl-1,2-propanediamine in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has investigated its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid microbial degradation under certain environmental conditions.
In conclusion, N1-Ethylpropane-diamine (CAS No: 68713 - 00 - 0) continues to be a valuable compound in various fields due to its unique chemical properties and versatility in different applications. Ongoing research aims to further expand its utility while ensuring sustainable practices throughout its lifecycle.
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